

# physical and chemical properties of Afatinib Impurity C

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## An In-depth Technical Guide to Afatinib Impurity C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **Afatinib Impurity C**, a significant related substance of the potent, irreversible dual inhibitor of the ErbB family of tyrosine kinases, Afatinib. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development, manufacturing, and quality control of Afatinib.

### **Chemical Identity and Physical Properties**

**Afatinib Impurity C** is recognized as the (R)-isomer of Afatinib. Its formation can occur during the synthesis or degradation of the active pharmaceutical ingredient (API).[1] Below is a summary of its key identifying information and physical characteristics.



Property	Value	Reference(s)
IUPAC Name	(2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3R)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide	[2]
Synonyms	(R,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7- ((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4- (dimethylamino)but-2-enamide, Afatinib (R)-Isomer	[1]
CAS Number	945553-91-3	[1]
Molecular Formula	C24H25CIFN5O3	[1][3][4]
Molecular Weight	485.94 g/mol	[1][3][4]
Physical State	Crystalline solid	[2]
Solubility	Soluble in ethanol (~11 mg/mL), DMSO (~20 mg/mL), and dimethylformamide (DMF) (~20 mg/mL). Sparingly soluble in aqueous buffers.	[2]
Storage Conditions	Long-term storage at 2-8°C is recommended. Stable under ambient conditions for transport.	[5]

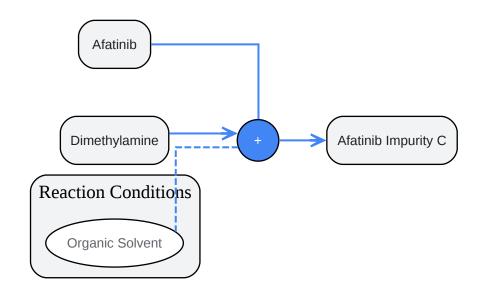
Note: Specific quantitative data for melting and boiling points are not readily available in public literature and are typically reported on a batch-specific Certificate of Analysis.

## Experimental Protocols Synthesis of Afatinib Impurity C



A general method for the synthesis of an Afatinib impurity, which could potentially be adapted for **Afatinib Impurity C**, involves the reaction of Afatinib with dimethylamine.

#### Reaction Scheme:



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General synthesis pathway for an Afatinib impurity.

Methodology: In the presence of an organic solvent, Afatinib is reacted with an aqueous solution of dimethylamine (e.g., 30-40 wt.%). The reaction mixture is heated and stirred for a period of 2 to 6 hours at a temperature ranging from 30 to 80°C. Upon cooling, the resulting solid, **Afatinib Impurity C**, precipitates and can be collected by filtration. Further purification can be achieved through techniques such as extraction, recrystallization, or column chromatography.

#### **Analytical Method for Separation and Identification**

A robust reverse-phase high-performance liquid chromatography (RP-HPLC) method is essential for the separation and quantification of Afatinib and its related impurities, including Impurity C.

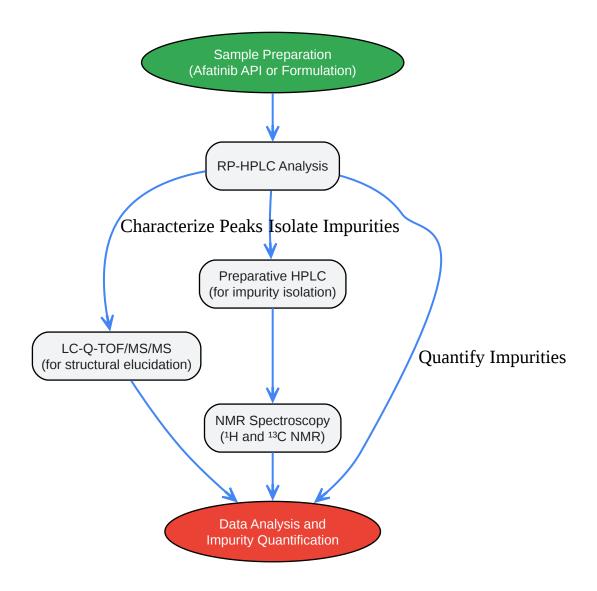
Typical HPLC Parameters:



Parameter	Condition
Column	Agilent Eclipse Plus C18 (150 x 4.6 mm, 5 μm) or equivalent
Mobile Phase A	10 mM Ammonium acetate buffer (pH 6.7)
Mobile Phase B	Acetonitrile
Elution Mode	Gradient
Flow Rate	Typically 0.8 - 1.2 mL/min
Column Temp.	30°C
Detection	UV at 253 nm or 258 nm
Injection Vol.	10 μL

Experimental Workflow for Impurity Profiling:





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Workflow for the analysis of Afatinib impurities.

#### **Spectral Data**

While a specific Certificate of Analysis with spectral data for **Afatinib Impurity C** is not publicly available, a study on the forced degradation of Afatinib provides detailed NMR analysis of two major degradation products, DP2 and DP3.[6][7] It is plausible that one of these corresponds to **Afatinib Impurity C**. The structural elucidation of these products was performed using 1D (¹H and ¹³C) and 2D NMR spectroscopy. Researchers are advised to compare the spectral data of their isolated impurity with the published data for these degradation products for definitive identification.



### **Biological Activity**

The biological activity of **Afatinib Impurity C** has not been extensively studied as a separate entity. However, the anticancer potential of the aforementioned degradation products, DP2 and DP3, was evaluated against the A549 non-small cell lung cancer cell line.[6][7]

Compound	IC <sub>50</sub> (μM)
Afatinib	15.02 ± 1.49
DP2	25.00 ± 1.26
DP3	32.56 ± 0.11

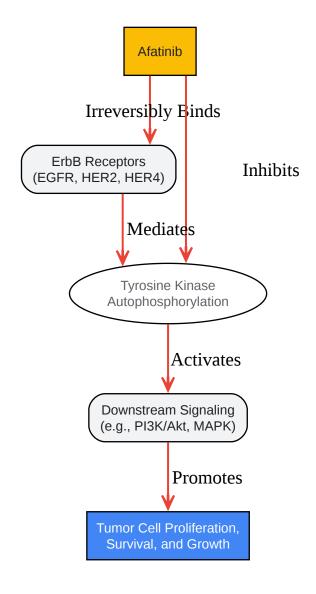
These findings suggest that the degradation products retain some cytotoxic activity, albeit less potent than the parent drug, Afatinib.

### **Signaling Pathways**

Currently, there is no specific information available in the public domain regarding the signaling pathways that may be uniquely affected by **Afatinib Impurity C**. The primary mechanism of action of the parent drug, Afatinib, is the irreversible inhibition of the ErbB family of receptor tyrosine kinases (EGFR, HER2, and HER4), which leads to the downregulation of ErbB signaling and subsequent inhibition of tumor growth and proliferation. It is reasonable to hypothesize that any biological activity of **Afatinib Impurity C** would be related to its structural similarity to Afatinib and its potential interaction with the same or similar kinase targets.

Afatinib's Mechanism of Action:





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Simplified signaling pathway inhibited by Afatinib.

This guide provides a summary of the currently available technical information on **Afatinib Impurity C**. For further details, researchers are encouraged to consult the referenced literature and obtain a Certificate of Analysis from a certified supplier of this reference standard.

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